

Ethyl Nonadecanoate: A Novel Biomarker for Alcohol Intake

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Compound of Interest

Compound Name: Ethyl nonadecanoate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

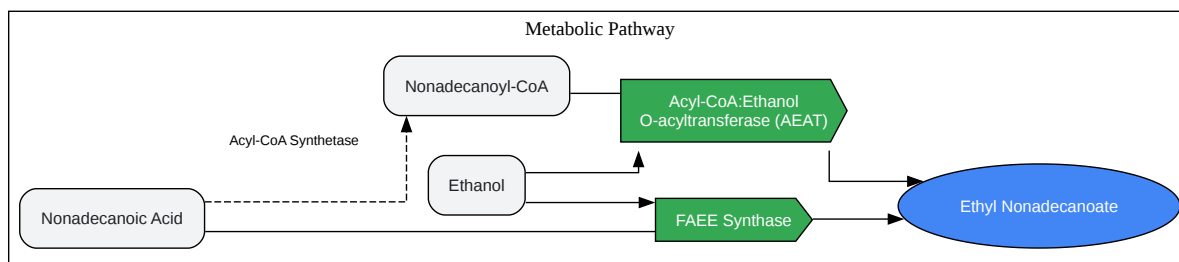
Introduction

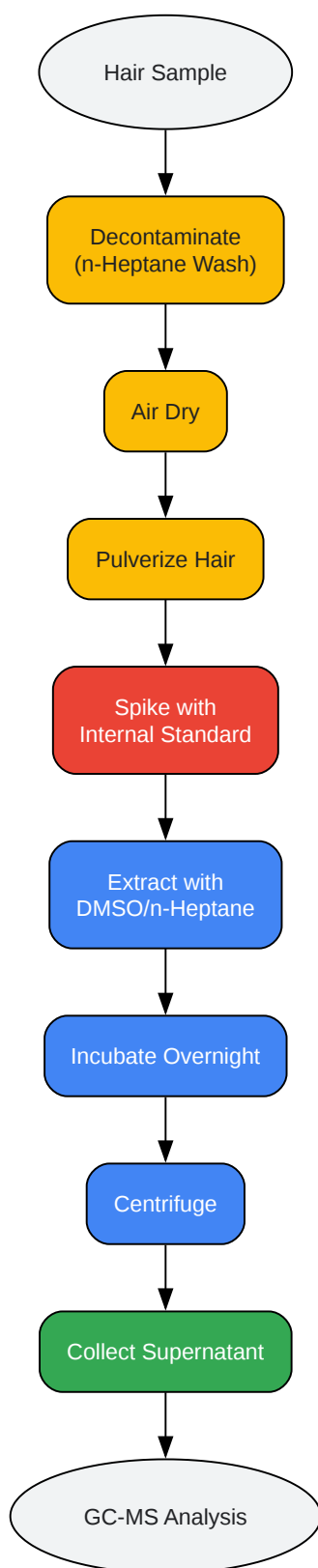
The detection of alcohol consumption, particularly chronic and excessive use, is a critical aspect of clinical diagnostics, forensic science, and drug development. While traditional biomarkers like blood alcohol concentration (BAC) and liver function tests are widely used, they are often limited by short detection windows or lack of specificity. Fatty acid ethyl esters (FAEEs), including **ethyl nonadecanoate**, are non-oxidative metabolites of ethanol that have emerged as highly specific and sensitive biomarkers of alcohol intake.^{[1][2][3]} These esters are formed by the enzymatic esterification of fatty acids with ethanol and can be detected in various biological matrices such as hair, blood, and meconium, offering a longer window of detection than traditional markers.^{[1][4][5]}

This document provides detailed application notes and protocols for the use of **ethyl nonadecanoate** as a biomarker for alcohol intake, intended for researchers, scientists, and drug development professionals. While **ethyl nonadecanoate** is one of over 20 FAEEs, analytical methods often focus on a panel of the most abundant esters: ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate.^{[1][2]} The protocols described herein are applicable to the analysis of **ethyl nonadecanoate**, although specific quantitative data for this particular FAEE is less prevalent in the literature.

Biochemical Pathway of Ethyl Nonadecanoate Formation

Following alcohol consumption, ethanol is metabolized primarily through oxidative pathways. However, a minor but significant portion undergoes non-oxidative metabolism, leading to the formation of FAEs.[6][7] This process occurs in various tissues, with the highest activity in the liver and pancreas. The synthesis of **ethyl nonadecanoate** from nonadecanoic acid and ethanol is catalyzed by FAE synthases and acyl-CoA:ethanol O-acyltransferase (AEAT).







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